An In-Depth Technical Guide to (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: Properties, Synthesis, and Applications
Executive Summary
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a trifunctional synthetic building block of significant interest to the chemical research community, particularly those in pharmaceutical and materials science. This guide provides an in-depth analysis of its chemical and physical properties, outlines a robust synthetic pathway, details its primary application in palladium-catalyzed cross-coupling reactions, and discusses its broader utility. The molecule's architecture, featuring a reactive boronic acid moiety, a stable phenylsulfonyl linker, and a biologically relevant pyrazole heterocycle, makes it a valuable reagent for the modular synthesis of complex molecular architectures.
Physicochemical and Computed Properties
The compound is a stable solid under recommended storage conditions. Its key properties are summarized below, providing researchers with the essential data for experimental design.
| Property | Value | Source |
| IUPAC Name | (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid | - |
| CAS Number | 957061-02-8 | [1][2][3] |
| Molecular Formula | C₉H₉BN₂O₄S | [1] |
| Molecular Weight | 268.06 g/mol | Calculated |
| Appearance | Off-white to beige solid or powder | General observation for this class |
| Purity | Typically ≥95% | [1] |
| InChI Key | JEIPACYLLOVWOL-UHFFFAOYSA-N | |
| Storage Conditions | Store at 0-8°C, desiccated | [4] |
Synthesis and Characterization
The synthesis of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a multi-step process that leverages well-established organometallic and heterocyclic chemistry principles. The following represents a logical and field-proven synthetic strategy.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved in a three-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. The pathway involves (I) sulfonamide formation with pyrazole, (II) Miyaura borylation to install the boronic ester, and (III) subsequent hydrolysis to yield the final boronic acid.
Detailed Experimental Protocol (Representative)
Expertise & Experience: This protocol is designed for robustness. The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial as it is highly efficient for the borylation of aryl bromides and is tolerant of many functional groups. Potassium acetate (KOAc) is used as a mild base, which is sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.
Step I & II: One-Pot Synthesis of the Boronic Ester Intermediate
-
To a dry, argon-purged flask, add 1-((4-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂Pin₂) (1.2 eq), and potassium acetate (2.5 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Spurge the mixture with argon for 15 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and residual catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude pinacol boronate ester, which can be used directly in the next step or purified by column chromatography.
Step III: Hydrolysis to Boronic Acid
-
Dissolve the crude boronic ester in a 10:1 mixture of acetone and water.
-
Add HCl (2N aqueous solution, 2.0 eq) and stir vigorously at room temperature for 4-6 hours. The hydrolysis progress can be monitored by the disappearance of the ester spot on TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold diethyl ether or hexane to remove organic impurities.
-
Dry the product under vacuum to yield (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid as a solid.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity is typically assessed by HPLC.
Chemical Reactivity and Key Applications
The utility of this reagent is dominated by the reactivity of its boronic acid functional group, primarily in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[5][6][7] The (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl) moiety can be efficiently coupled to a wide range of aryl or heteroaryl halides and triflates.
Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][9]
Protocol for a Representative Suzuki Coupling
Trustworthiness: This protocol includes critical details that ensure reproducibility. The choice of K₂CO₃ as a base is standard and effective for a wide range of substrates. The dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
-
In a reaction vessel, combine the aryl halide (1.0 eq), (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat to 80-100°C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Medicinal Chemistry and Materials Science
The true value of this reagent lies in its role as a sophisticated molecular fragment for building larger, functional molecules.
-
Medicinal Chemistry: The pyrazole nucleus is a privileged scaffold in drug discovery, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and analgesic properties.[10][11][12][13] This reagent allows for the direct and strategic incorporation of the pyrazole-sulfonylphenyl moiety into lead compounds, enabling chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.[10]
-
Agrochemicals: Similar to pharmaceuticals, pyrazole derivatives are used in the development of advanced herbicides and fungicides.[10][13]
-
Materials Science: The rigid, aromatic nature of the compound makes it a candidate for incorporation into polymers, organic light-emitting diodes (OLEDs), and other advanced materials where specific electronic or photophysical properties are desired.[10][14]
Safety, Handling, and Storage
As with all laboratory chemicals, (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid should be handled with care.
-
Hazard Identification: While specific data for this exact compound is limited, analogous boronic acids and sulfonyl compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator (0-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] Boronic acids can be susceptible to dehydration (forming anhydrides) or oxidation over time.
Conclusion
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a highly valuable and versatile building block for synthetic chemistry. Its utility is primarily driven by its efficiency in Suzuki-Miyaura cross-coupling reactions, which provides a straightforward method for introducing the biologically significant pyrazole heterocycle into complex molecular targets. For researchers in drug discovery and materials science, this reagent offers a reliable and strategic tool for innovation and development.
References
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Khan, A. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NROChemistry via YouTube. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
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(4-(1H-Pyrazol-1-yl)phenyl)boronic acid. PubChem. [Link]
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